4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine
Description
4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-3-31-21-14-12-19(13-15-21)25-28-26-22(16-20-10-7-11-23(30-2)24(20)32-26)27(29-25)33-17-18-8-5-4-6-9-18/h4-15H,3,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSUMYQTYASNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the benzylthio group: This step might involve a nucleophilic substitution reaction where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.
Ethoxyphenyl and methoxy group introduction: These groups can be introduced through electrophilic aromatic substitution reactions or other suitable organic transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of oxygen-containing groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine . For instance, derivatives of chromeno[2,3-d]pyrimidines have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. Compounds that share structural similarities with our target compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
- Case Studies : In one study, a series of benzochromenopyrimidine derivatives exhibited significant inhibitory activity against colorectal cancer cell lines (HCT-116 and LoVo) with IC50 values in the micromolar range, suggesting that the incorporation of specific substituents can enhance anticancer efficacy .
Antimicrobial Properties
The fused chromene-pyrimidine structure has also been investigated for its antimicrobial properties. Compounds within this class have demonstrated activity against various bacterial strains and fungi.
- Research Findings : Certain derivatives have shown broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents. The combination of chromene and pyrimidine moieties is believed to contribute to enhanced bioactivity due to synergistic effects .
Antioxidant Activity
Another application of This compound is in the field of antioxidant research.
- Antioxidant Mechanism : Studies indicate that compounds with similar structures exhibit significant radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of chromeno-pyrimidine derivatives has also been a focus of research.
- Biological Evaluation : Compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a pivotal role in inflammation pathways .
Synthesis and Structural Modifications
The synthesis of This compound typically involves multi-component reactions that allow for structural modifications to enhance biological activity.
| Synthesis Method | Description | Yield |
|---|---|---|
| One-pot reaction | Involves the condensation of benzylamine with appropriate substrates under solvent-free conditions | High |
| Microwave-assisted synthesis | Utilizes microwave irradiation to accelerate reaction times and improve yields | Very high |
Mechanism of Action
The mechanism of action of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzylthio)-2-phenyl-9-methoxy-5H-chromeno[2,3-d]pyrimidine
- 4-(benzylthio)-2-(4-methoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine
Uniqueness
4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is unique due to the presence of the ethoxyphenyl group, which might confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is a member of the chromeno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a chromeno core with various functional groups that contribute to its biological properties. The presence of the benzylthio group enhances its lipophilicity, while the ethoxy and methoxy groups may influence its interaction with biological targets.
Molecular Formula
- C : 23
- H : 24
- N : 2
- O : 3
- S : 1
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against colorectal cancer cell lines (LoVo and HCT-116) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | LoVo | TBD | Induces apoptosis |
| Related Compound | HCT-116 | TBD | Inhibits cell cycle progression |
Antimicrobial Activity
Compounds in this class have also been evaluated for antimicrobial properties. For example, studies indicate that certain chromeno derivatives exhibit antibacterial effects by disrupting bacterial cell membranes . This activity suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Study 1: Antiproliferative Screening
In a study conducted by researchers at a leading university, various chromeno[2,3-d]pyrimidine derivatives were synthesized and screened for their antiproliferative activity. The results indicated that specific modifications to the benzylthio and ethoxy groups significantly enhanced activity against colorectal cancer cell lines .
Study 2: Mechanism Exploration
Another research project focused on elucidating the mechanisms underlying the anticancer effects of chromeno derivatives. The study found that these compounds could activate apoptotic pathways through caspase activation and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
